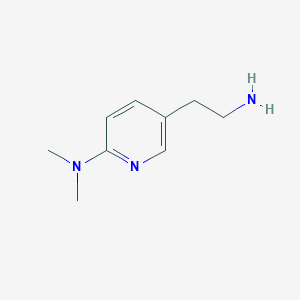

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds, such as those involving dimethylamino functionalities, often involves catalytic reactions, nucleophilic substitution, and various coupling methods. For instance, 4-(Dimethylamino)pyridine N-oxide (DMAPO) has been effectively used as a nucleophilic catalyst in peptide coupling reactions, highlighting the utility of dimethylamino components in synthesizing complex molecules under mild conditions to avoid racemization, especially in the formation of oligopeptides (Shiina et al., 2008).

Aplicaciones Científicas De Investigación

Surface Chemistry and Material Science

One notable application of related compounds involves the modification of surfaces for various material science applications. For instance, the study by Seonki Hong et al. (2014) discusses the use of a plant-inspired, amine-containing small molecule for material-independent surface functionalization. This approach highlights the importance of primary amine and related functional groups in creating multifunctional surfaces that can be used in medical device development, drug delivery, mammalian cell culture, and the development of energy storage devices (Hong et al., 2014).

Supramolecular Chemistry

The study of supramolecular organic salts constructed from 2-aminoheterocyclic compounds, including derivatives similar to 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine, reveals their potential in forming stable crystal structures through hydrogen bonding and other non-covalent interactions. Such studies contribute to our understanding of molecular interactions and can be applied in designing new materials with specific properties (Jin et al., 2011).

Analytical Chemistry

In analytical chemistry, derivatization techniques involving amine compounds are used to improve the detection and quantification of various substances. For example, a study by Yanyan Fu et al. (2010) explored the use of a dual-sensitive probe for determining aliphatic amines with fluorescence and online atmospheric pressure chemical ionization mass spectrometry identification. This research highlights the versatility of amine derivatives in enhancing analytical methodologies for detecting and studying a wide range of compounds (Fu et al., 2010).

Organic Synthesis

In organic synthesis, derivatives of 5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine and similar amines are employed as intermediates or catalysts in the synthesis of complex organic molecules. For instance, the development of novel multicomponent synthesis methods for pyridine-pyrimidines catalyzed by ionic liquids showcases the utility of these compounds in facilitating efficient and environmentally friendly synthetic routes (Rahmani et al., 2018).

Direcciones Futuras

The future directions for research on “5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine” could involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by amines and pyridine derivatives, this compound could potentially be of interest in fields such as medicinal chemistry and drug discovery . Further studies could also explore its physical and chemical properties, and its safety profile .

Propiedades

IUPAC Name |

5-(2-aminoethyl)-N,N-dimethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9-4-3-8(5-6-10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHADOMJOEYYNBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-N,N-dimethylpyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)

![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)

![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)

![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)